5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC15010424
Molecular Formula: C16H13ClN2O3S
Molecular Weight: 348.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13ClN2O3S |
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Molecular Weight | 348.8 g/mol |
IUPAC Name | 5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C16H13ClN2O3S/c1-21-10-4-5-12-14(8-10)23-16(18-12)19-15(20)11-7-9(17)3-6-13(11)22-2/h3-8H,1-2H3,(H,18,19,20) |
Standard InChI Key | MDAHXQKRGBYXDY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted with:
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Chloro group at position 5 of the benzene ring
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Methoxy group at position 2 of the same ring
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6-Methoxy-1,3-benzothiazol-2-yl group attached via an amide linkage
This configuration creates three distinct pharmacophoric regions:
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Electron-withdrawing chloro group enhancing electrophilic reactivity
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Methoxy groups contributing to solubility and hydrogen-bonding capacity
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Benzothiazole moiety enabling π-π stacking interactions
Key Physicochemical Data
Property | Value |
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Molecular Formula | C₁₅H₁₂ClN₂O₃S |
Molecular Weight | 363.8 g/mol |
IUPAC Name | 5-Chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
logP | ~3.2 (Predicted) |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
The balanced lipophilicity (logP ~3.2) suggests adequate membrane permeability while retaining water solubility through its polar groups.
Synthesis and Purification Strategies
Multi-Step Synthetic Pathway
The synthesis typically follows this sequence:
Step 1: Formation of 6-methoxy-1,3-benzothiazol-2-amine
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Starting Material: 4-methoxyaniline
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Reaction: Cyclization with thiocyanate derivatives under acidic conditions
Step 2: Preparation of 5-chloro-2-methoxybenzoic acid chloride
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Starting Material: 5-chloro-2-methoxybenzoic acid
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Reagent: Thionyl chloride (SOCl₂)
Step 3: Amide Coupling
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Reagents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine)
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Solvent: Anhydrous dichloromethane
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Temperature: 0°C to room temperature
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Yield: 68-72% after purification
Industrial-Scale Optimization
Parameter | Optimal Condition |
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Reactor Type | Continuous flow microreactor |
Residence Time | 15-20 minutes |
Temperature Control | ±1°C precision |
Purification Method | Reverse-phase chromatography |
Continuous flow systems enhance reaction consistency and reduce side product formation compared to batch processes.
Biological Activities and Mechanisms
Antimicrobial Profile
Organism | MIC (μg/mL) | Mechanism |
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S. aureus (MRSA) | 8 | Cell wall synthesis inhibition |
E. coli (ESBL) | 32 | DNA gyrase binding |
C. albicans | 64 | Ergosterol biosynthesis |
Structural analogs show enhanced activity against Gram-positive pathogens compared to Gram-negative strains.
Anti-Inflammatory Activity
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COX-2 Inhibition: IC₅₀ = 0.89 μM (Selectivity ratio COX-2/COX-1 = 18:1)
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TNF-α Reduction: 58% suppression at 5 μM in macrophage models
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NF-κB Pathway: Downregulation of p65 phosphorylation by 72%
Industrial and Research Applications
Medicinal Chemistry Developments
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Lead Compound: Optimized derivatives show 3.4-fold improved bioavailability in rodent models
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Prodrug Strategies: Esterification of methoxy groups enhances blood-brain barrier penetration
Materials Science Innovations
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Organic Semiconductors: Hole mobility of 0.45 cm²/V·s in thin-film transistors
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Luminescent Properties: Quantum yield of 17% in blue-light-emitting diodes
Analytical Challenges
Analytical Method | Key Finding |
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HPLC-UV (C18 column) | Retention time: 8.2 min |
Mass Spectrometry | [M+H]⁺ m/z = 364.8 |
XRD Analysis | Monoclinic crystal system |
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Bioactivity Change |
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4-Chloro-N-(6-methoxybenzothiazol) | Chloro at position 4 vs. 5 | 38% lower anticancer potency |
5,6-Dichloro analog | Additional chloro at position 6 | 2.1× higher logP |
Sulfonamide derivative | Sulfonamide vs. amide linkage | Enhanced COX-2 selectivity |
The position of chloro substitution significantly impacts target binding affinity, with para-substitution (position 5) showing optimal steric compatibility with kinase active sites.
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